molecular formula C7H9BrO2 B2639715 1-Bromospiro[2.3]hexane-1-carboxylicacid CAS No. 2470441-29-1

1-Bromospiro[2.3]hexane-1-carboxylicacid

Cat. No.: B2639715
CAS No.: 2470441-29-1
M. Wt: 205.051
InChI Key: WQNCTLPNWXXFGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Bromospiro[2.3]hexane-1-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

1-Bromospiro[2.3]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromospiro[2.3]hexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Bromospiro[2.3]hexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The spirocyclic structure imparts unique conformational properties that enhance its binding affinity and specificity .

Comparison with Similar Compounds

1-Bromospiro[2.3]hexane-1-carboxylic acid can be compared with other similar compounds such as:

    1-Chlorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    1-Fluorospiro[2.3]hexane-1-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    1-Iodospiro[2.3]hexane-1-carboxylic acid: Similar structure but with an iodine atom instead of bromine.

The uniqueness of 1-Bromospiro[2.3]hexane-1-carboxylic acid lies in its specific reactivity and binding properties conferred by the bromine atom, which can influence its chemical and biological behavior .

Properties

IUPAC Name

2-bromospiro[2.3]hexane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO2/c8-7(5(9)10)4-6(7)2-1-3-6/h1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNCTLPNWXXFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2(C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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